molecular formula C20H13N5O7S2 B11534649 1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11534649
M. Wt: 499.5 g/mol
InChI Key: PAJMEQSDMBGLRI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound featuring multiple functional groups, including nitro, benzothiazole, and diazinane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include nitrobenzothiazole derivatives and diazinane trione precursors. Key steps in the synthesis may involve nitration, sulfonation, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium catalyst for reduction, and sulfuric acid for sulfonation. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted benzothiazoles, amines, and sulfonated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-({3-nitro-4-[(6-nitro-1,3-benzothiazol-2-YL)sulfanyl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: Unique due to its combination of nitro, benzothiazole, and diazinane functionalities.

    Nitrobenzothiazoles: Similar in structure but lack the diazinane trione component.

    Diazinane Triones: Similar in structure but lack the nitrobenzothiazole component .

Uniqueness

The uniqueness of this compound lies in its multifunctional nature, combining properties of nitro compounds, benzothiazoles, and diazinane triones, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H13N5O7S2

Molecular Weight

499.5 g/mol

IUPAC Name

1,3-dimethyl-5-[[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H13N5O7S2/c1-22-17(26)12(18(27)23(2)20(22)28)7-10-3-6-15(14(8-10)25(31)32)33-19-21-13-5-4-11(24(29)30)9-16(13)34-19/h3-9H,1-2H3

InChI Key

PAJMEQSDMBGLRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)N(C1=O)C

Origin of Product

United States

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